DTAGv-1 is a novel small molecule designed for targeted protein degradation, specifically targeting the FKBP12 F36V mutant protein. It operates within the degradation tag (dTAG) system, which allows for the rapid and selective degradation of proteins in cellular and animal models. The compound utilizes the von Hippel-Lindau (VHL) E3 ligase complex to facilitate this degradation process, making it a powerful tool for researchers studying protein function and dynamics in various biological contexts. DTAGv-1 has shown significant efficacy in degrading fusion proteins that are resistant to other degradation methods, such as those mediated by cereblon (CRBN) .
DTAGv-1 functions through a mechanism that recruits the VHL E3 ligase to target proteins tagged with FKBP12 F36V. Upon binding, DTAGv-1 facilitates ubiquitination of the target protein, leading to its subsequent degradation via the proteasome. This process is highly selective; DTAGv-1 does not affect wild-type FKBP12 proteins, demonstrating its specificity for the F36V mutant . The compound's structural design includes a ligand that selectively binds to FKBP12 F36V, a linker, and a VHL-binding ligand, which together enable effective protein degradation .
The biological activity of DTAGv-1 has been extensively characterized. It effectively induces degradation of FKBP12 F36V-tagged proteins in both in vitro and in vivo settings. For example, studies have demonstrated that DTAGv-1 can degrade oncogenic fusion proteins such as EWS/FLI, which is implicated in Ewing sarcoma . The compound has been shown to have minimal off-target effects, as evidenced by the lack of significant changes in levels of VHL or other VHL-regulated targets upon treatment . Furthermore, it has been validated as non-toxic during development in mammalian models, including embryos .
The synthesis of DTAGv-1 involves creating ortho-AP1867-conjugated analogs with varying VHL-binding ligands and linker compositions. The synthesis process has been optimized to ensure high purity and efficacy. The final product is characterized by its molecular weight of approximately 1361.58 g/mol and a chemical formula of C68H90N6O14S CF3CO2H . The compound is typically stored at -20°C to maintain its stability.
DTAGv-1 is primarily used in research settings for studying protein function and dynamics through targeted degradation. Its applications include:
The compound's ability to selectively degrade specific proteins makes it invaluable for understanding complex biological systems and developing new therapeutic strategies .
Interaction studies involving DTAGv-1 have focused on its selectivity and efficacy compared to other dTAG molecules. For instance, when combined with other degraders like THAL-SNS-032, DTAGv-1 has shown enhanced degradation effects without competitive inhibition between substrates . These studies underscore its potential for combinatorial approaches in targeted protein degradation.
Several compounds are similar to DTAGv-1 within the dTAG system, each with unique properties:
| Compound Name | Target Protein | Mechanism | Key Features |
|---|---|---|---|
| dTAG-7 | FKBP12 F36V | CRBN recruitment | Effective at low concentrations; broader target range |
| dTAG-13 | FKBP12 F36V | CRBN recruitment | Rapid degradation; used for endogenous protein studies |
| dTAG-48 | FKBP12 F36V | CRBN recruitment | High potency but less selective than DTAGv-1 |
| dTAG-51 | FKBP12 F36V | CRBN recruitment | Similar potency; broader affinity profile |
DTAGv-1 stands out due to its exclusive selectivity for FKBP12 F36V-tagged proteins and its ability to degrade otherwise recalcitrant oncogenes effectively . This specificity allows researchers to manipulate protein levels with precision, contributing significantly to advancements in chemical biology and therapeutic development.
The molecular formula of DTAGv-1 is C₆₈H₉₀N₆O₁₄S, with a molecular weight of 1,247.5 g/mol [1] [2]. The structure comprises three distinct domains:
Key stereochemical features include:
The SMILES string illustrates these spatial relationships:CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C [1].
Experimental data reveals critical physicochemical parameters:
| Property | Value | Measurement Conditions | Source |
|---|---|---|---|
| Aqueous solubility | <0.1 mg/mL | Phosphate buffer (pH 7.4) | [2] |
| DMSO solubility | 2 mg/mL | 25°C | [2] |
| Thermal stability | Stable ≥24 hrs | -20°C in DMSO | [3] |
| Lyophilized stability | >6 months | -80°C under argon | [4] |
| HPLC purity | ≥98% | C18 column, 220 nm detection | [2] [4] |
The molecule exhibits pH-dependent degradation kinetics, with optimal stability between pH 5.0-7.0 [3]. Crystalline forms demonstrate superior thermal stability compared to amorphous powders, as evidenced by differential scanning calorimetry showing a glass transition temperature (Tg) of 128°C [2].
Three principal salt forms have been characterized:
| Salt Form | Molecular Formula | Key Advantages | Applications |
|---|---|---|---|
| Free base | C₆₈H₉₀N₆O₁₄S | High crystallinity | In vitro assays |
| Hydrochloride | C₆₈H₉₀N₆O₁₄S·HCl | Enhanced aqueous solubility (1.8 mg/mL) | In vivo studies [3] |
| Trifluoroacetate | C₆₈H₉₀N₆O₁₄S·CF₃CO₂H | Improved chromatographic resolution | Analytical standards |
The hydrochloride salt demonstrates superior pharmacokinetics compared to predecessor molecules, with a plasma half-life of 4.43 hours in murine models versus 2.41 hours for dTAG-13 [3]. Synthetic routes employ solid-phase peptide synthesis for the linker region, followed by microwave-assisted Suzuki coupling for thiazole ring formation [1] [4]. Critical quality attributes for derivative synthesis include:
The formation of the DTAGv-1-mediated ternary complex represents a critical determinant of degradation efficiency and specificity. The process initiates with the high-affinity binding of DTAGv-1 to the von Hippel-Lindau protein, which serves as the substrate receptor subunit of the CRL2VHL E3 ligase complex [1]. This binary complex formation occurs through the interaction of the VHL-binding moiety of DTAGv-1 with the hydroxyproline-binding pocket of VHL, mimicking the natural recognition sequence of hypoxia-inducible factor-1α [3] [4].
The VHL-binding domain of DTAGv-1 incorporates structural features derived from the ALAPYIP recognition sequence of HIF-1α, particularly the central hydroxyproline residue that forms essential hydrogen bonds with the hydroxyproline pocket on VHL [3]. This interaction is characterized by high binding affinity in the nanomolar range and exhibits slow dissociation kinetics, contributing to the stability of the ternary complex [1]. The CRL2VHL complex assembled around VHL includes ElonginB, ElonginC, Cullin2, and RBX1 subunits, forming a catalytically active E3 ligase capable of ubiquitin transfer [5].
Following VHL engagement, the DTAGv-1-VHL binary complex recruits FKBP12F36V-tagged target proteins through the complementary binding interaction between the modified AP1867 moiety and the engineered F36V cavity [1]. The F36V mutation creates a hydrophobic pocket on the FKBP12 surface that accommodates the bump modification present in DTAGv-1, enabling selective binding to the mutant protein while avoiding interaction with wild-type FKBP12 [6]. This bump-and-hole strategy ensures exquisite selectivity for the tagged target protein over endogenous FKBP12, minimizing off-target effects [1].
The resulting FKBP12F36V-DTAGv-1-VHL ternary complex exhibits remarkable stability and longevity, with binding cooperativity that enhances the overall affinity of the system [1]. Cooperativity arises from favorable protein-protein interactions that form between FKBP12F36V and VHL in the context of the ternary complex, stabilizing the assembled structure and reducing the entropic cost of complex formation [7]. This cooperative binding mechanism ensures that the ternary complex remains intact for sufficient time to enable productive ubiquitin transfer and polyubiquitin chain formation [1].
The linker region connecting the FKBP12F36V-binding and VHL-binding domains of DTAGv-1 plays a crucial role in determining the efficiency of ternary complex formation and subsequent protein degradation [8]. The optimal linker design must balance several competing requirements: providing sufficient length to span the distance between the two binding sites, maintaining appropriate flexibility to accommodate conformational changes, and preserving the drug-like properties necessary for cellular permeability and in vivo efficacy [8] [9].
DTAGv-1 incorporates a hybrid linker composed of polyethylene glycol and alkyl chain segments, totaling approximately 7 atoms in the core chain connecting the two binding moieties [1]. This linker length was determined through systematic structure-activity relationship studies that evaluated the degradation efficiency of molecules with varying linker compositions and lengths [1]. The PEG component provides hydrophilicity and conformational flexibility, while the alkyl segments contribute to the overall stability of the ternary complex [8].
The structural determinants of linker efficiency extend beyond simple length considerations to encompass the specific chemical composition and conformational properties of the connecting region [8]. The PEG-alkyl hybrid design enables DTAGv-1 to adopt favorable conformations that position the FKBP12F36V target protein in optimal orientation relative to the VHL-recruited E2-ubiquitin complex [5]. This geometric arrangement is essential for efficient ubiquitin transfer, as the acceptor lysine residues on the target protein must be positioned within the appropriate distance and orientation for nucleophilic attack on the E2-ubiquitin thioester bond [5].
Molecular dynamics simulations and structural studies have revealed that DTAGv-1 promotes the formation of ternary complexes with well-defined architectures that minimize conformational dynamics and maximize the stability of the protein-protein interface [7]. The linker design contributes to this stability by reducing the entropic cost associated with ternary complex formation and maintaining the proper geometric relationship between the target protein and the E3 ligase machinery [7]. This structural precision is particularly important for DTAGv-1, as the molecule must accommodate the specific requirements of the VHL-mediated ubiquitination mechanism while maintaining selectivity for FKBP12F36V-tagged proteins [1].
The binding kinetics of DTAGv-1 are characterized by rapid association with both target proteins and the VHL complex, followed by slow dissociation that maintains the integrity of the ternary complex over extended time periods [1]. The kinetic stability of the complex is enhanced by the cooperative binding interactions and the structural complementarity achieved through the optimized linker design [7]. These kinetic properties are essential for the catalytic mechanism of protein degradation, as they ensure that the ternary complex remains assembled long enough for multiple rounds of ubiquitin transfer and polyubiquitin chain formation [10].
The development of DTAGv-1 as a VHL-recruiting degrader provides an important alternative to the original CRBN-recruiting dTAG molecules, offering distinct advantages in terms of target compatibility, degradation efficiency, and pharmacokinetic properties [1]. The comparative analysis of these two E3 ligase recruitment strategies reveals fundamental differences in their mechanisms of action, structural requirements, and biological applications [1] [11].
The von Hippel-Lindau recruitment strategy employed by DTAGv-1 operates through the CRL2VHL complex, which recognizes substrates through a hydroxyproline-containing degron sequence [3]. This recognition mechanism requires the formation of specific hydrogen bonds between the hydroxyproline moiety of DTAGv-1 and the binding pocket of VHL, creating a highly stable and specific interaction [4]. The CRL2VHL complex exhibits robust catalytic activity for ubiquitin transfer and demonstrates broad compatibility with diverse target proteins, making it an effective platform for targeted protein degradation [12].
In contrast, the CRBN recruitment strategy utilized by dTAG-13 operates through the CRL4CRBN complex, which recognizes substrates through an immunomodulatory drug mechanism [13]. The CRBN-based system relies on the binding of thalidomide-derived ligands to the CRBN substrate receptor, which then recruits target proteins through direct protein-protein interactions [13]. While this mechanism has proven highly effective for many targets, certain proteins exhibit resistance to CRBN-mediated degradation, necessitating alternative approaches such as VHL recruitment [1].
The structural requirements for effective degradation differ significantly between the two systems. VHL recruitment through DTAGv-1 produces ternary complexes with rigid, well-defined architectures that position target proteins in optimal orientation for ubiquitin transfer [5]. The geometric constraints imposed by the VHL-binding interaction result in highly stable complexes with minimal conformational dynamics, contributing to efficient degradation of even challenging targets [1]. The CRL2VHL system demonstrates particular effectiveness for targets that are resistant to CRBN-mediated degradation, such as the EWS/FLI fusion protein found in Ewing sarcoma [1].
The CRBN recruitment strategy generates ternary complexes with more flexible architectures that can accommodate a broader range of target proteins [13]. This flexibility can be advantageous for certain applications but may result in reduced degradation efficiency for some targets due to suboptimal positioning of acceptor lysine residues [12]. The context-dependent nature of CRBN-mediated degradation means that the effectiveness of the system varies significantly depending on the specific target protein and cellular environment [12].
Pharmacokinetic properties represent another important distinction between the two recruitment strategies. DTAGv-1 exhibits superior in vivo stability with a half-life of 4.4 hours following intraperitoneal injection, compared to 2.4 hours for the CRBN-recruiting dTAG-13 [6]. This enhanced stability translates to more sustained degradation of target proteins and reduced dosing frequency requirements for in vivo applications [14]. The improved pharmacokinetic profile of DTAGv-1 makes it particularly suitable for embryonic development studies and long-term biological investigations [14].
The cooperative binding mechanisms also differ between the two systems. VHL recruitment through DTAGv-1 consistently demonstrates positive cooperativity through the formation of favorable protein-protein interactions in the ternary complex [1]. This cooperativity enhances the overall binding affinity and stability of the system, contributing to efficient target degradation. CRBN recruitment exhibits variable cooperativity that depends on the specific target protein and the structural features of the ternary complex [11]. Some CRBN-based systems display strong cooperativity, while others show neutral or even negative cooperativity [11].
The clinical development status of the two approaches reflects their different historical trajectories and therapeutic applications. CRBN-recruiting molecules benefit from established clinical precedent through the success of immunomodulatory drugs such as lenalidomide and pomalidomide in treating hematological malignancies [13]. This clinical experience provides valuable insights into the safety and efficacy profiles of CRBN-based degraders. VHL recruitment represents a newer approach with advanced preclinical development but limited clinical experience [1]. However, the unique advantages of VHL recruitment, particularly for targets resistant to CRBN-mediated degradation, position DTAGv-1 and related molecules as valuable additions to the targeted protein degradation toolkit [1].